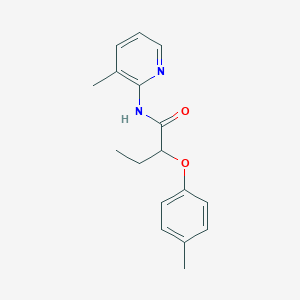![molecular formula C21H15ClN2OS B4652902 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide](/img/structure/B4652902.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide
説明
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide, also known as BPT or Benzothiazolylphenylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPT belongs to the family of benzothiazole derivatives and has been studied extensively for its pharmacological properties.
作用機序
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide exerts its pharmacological effects by targeting various molecular pathways involved in disease progression. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. This compound also activates the p53 tumor suppressor pathway, which regulates cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also activates the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various disease models. In cancer cells, this compound induces apoptosis, cell cycle arrest, and DNA damage, leading to the inhibition of tumor growth and proliferation. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation, leading to the protection of neurons and the prevention of disease progression. This compound has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis, leading to the reduction of inflammation and tissue damage.
実験室実験の利点と制限
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and has a well-established mechanism of action, making it an attractive compound for pharmacological studies. However, this compound also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide research, including the development of new derivatives with improved pharmacological properties and the evaluation of this compound in clinical trials. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Additionally, this compound can be used as a lead compound for the development of new drugs targeting various molecular pathways involved in disease progression.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its neuroprotective effects in Alzheimer's and Parkinson's disease models, where it has been shown to reduce oxidative stress and inflammation. Additionally, this compound has been investigated for its anti-inflammatory properties in models of rheumatoid arthritis and colitis.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-17-13-15(23-20(25)12-14-6-2-1-3-7-14)10-11-16(17)21-24-18-8-4-5-9-19(18)26-21/h1-11,13H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTHMGSGZKXTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4652827.png)

![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4652839.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4652846.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4652859.png)
![N-(2-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4652866.png)
![ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4652877.png)
![4-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B4652886.png)

![5,7-bis(difluoromethyl)-N-[4-(1-pyrrolidinyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4652900.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4652901.png)
![2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-benzylacetamide)](/img/structure/B4652910.png)
![2-{2-[4-(1-naphthylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4652923.png)
![4-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4652924.png)